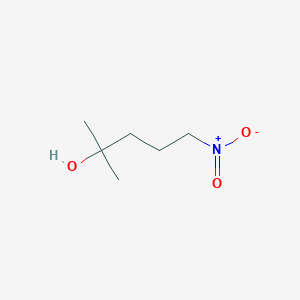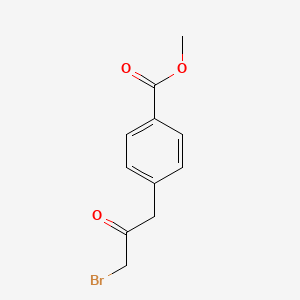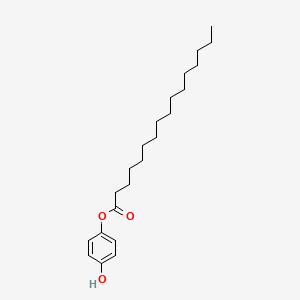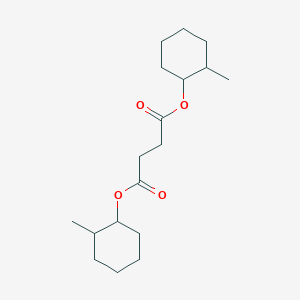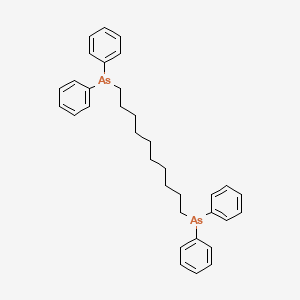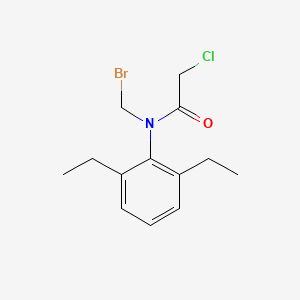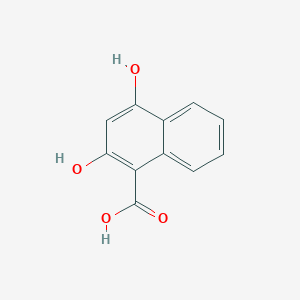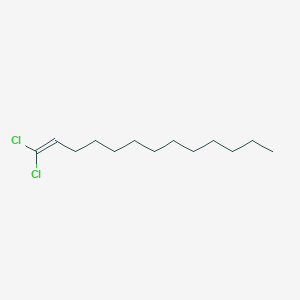
1,1-Dichlorotridec-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichlorotridec-1-ene is an organochlorine compound characterized by the presence of two chlorine atoms attached to the first carbon of a tridecene chain. This compound is a colorless liquid with a sharp odor, and it is poorly soluble in water but soluble in organic solvents. It is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,1-Dichlorotridec-1-ene typically involves the dehydrochlorination of 1,1,2-trichlorotridecane. This reaction is base-catalyzed, often using sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂) at elevated temperatures around 100°C . The reaction can be represented as follows:
Cl2CHCH2Cl+NaOH→Cl2C=CH2+NaCl+H2O
Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,1-Dichlorotridec-1-ene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various chlorinated aldehydes and acids.
Reduction: Reduction reactions typically yield tridecene derivatives with fewer chlorine atoms.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO₄) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dichlorotridec-1-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organochlorine compounds.
Biology: Studies often explore its effects on biological systems, particularly its potential as a biocide.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,1-Dichlorotridec-1-ene exerts its effects involves the interaction of its chlorine atoms with various molecular targets. These interactions can disrupt cellular processes, leading to its use as a biocide. The pathways involved often include the inhibition of enzyme activity and interference with cellular membranes.
Comparison with Similar Compounds
1,1-Dichlorotridec-1-ene can be compared with other similar compounds, such as:
1,1-Dichloroethene:
1,1-Dichloroethane: This compound is used as a solvent and in the production of other chemicals.
The uniqueness of this compound lies in its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts.
Properties
CAS No. |
86001-98-1 |
|---|---|
Molecular Formula |
C13H24Cl2 |
Molecular Weight |
251.2 g/mol |
IUPAC Name |
1,1-dichlorotridec-1-ene |
InChI |
InChI=1S/C13H24Cl2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h12H,2-11H2,1H3 |
InChI Key |
ZDBFZDDSMHVACF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



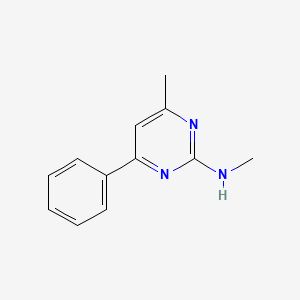
![(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate](/img/structure/B14429222.png)
